molecular formula C10H5NO3 B133214 8-Azapsoralen CAS No. 140366-15-0

8-Azapsoralen

Cat. No. B133214
M. Wt: 187.15 g/mol
InChI Key: GYEDUQJCKFXZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azapsoralen is a chemical compound that belongs to the family of psoralen derivatives. It is a heterocyclic organic compound that contains an azole ring and a fused benzene ring. 8-Azapsoralen is a potent DNA photo-crosslinking agent that has been widely used in scientific research applications.

Mechanism Of Action

The mechanism of action of 8-Azapsoralen involves the formation of a covalent bond between the psoralen molecule and the DNA strand upon exposure to UV light. This crosslinking can occur between two adjacent nucleotides on the same strand or between nucleotides on opposite strands. The crosslinking of DNA can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-Azapsoralen are mainly related to its ability to crosslink with DNA. This can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis. In addition, 8-Azapsoralen has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

The main advantage of using 8-Azapsoralen in lab experiments is its ability to form covalent bonds with DNA upon exposure to UV light. This property has been used to study DNA-protein interactions, DNA repair mechanisms, and DNA damage caused by environmental factors such as UV radiation. However, the use of 8-Azapsoralen is limited by its potential toxicity and the need for UV light exposure, which can lead to DNA damage and cell death.

Future Directions

There are several future directions for the use of 8-Azapsoralen in scientific research. One area of research is the development of new photo-crosslinking agents that are less toxic and more efficient than 8-Azapsoralen. Another area of research is the application of 8-Azapsoralen in the study of DNA-protein interactions in living cells, which may provide insights into the mechanisms of gene regulation and cellular signaling. Finally, the use of 8-Azapsoralen in the development of new therapies for cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of 8-Azapsoralen is a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form 4-aminobenzoylacetate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is cyclized to form the azole ring. Finally, the azole ring is fused with the benzene ring by reacting with 1,2-dihydroxybenzene in the presence of a catalyst.

Scientific Research Applications

8-Azapsoralen has been widely used in scientific research applications, especially in the field of molecular biology. It is a potent DNA photo-crosslinking agent that can form covalent bonds with DNA upon exposure to UV light. This property has been used to study DNA-protein interactions, DNA repair mechanisms, and DNA damage caused by environmental factors such as UV radiation.

properties

CAS RN

140366-15-0

Product Name

8-Azapsoralen

Molecular Formula

C10H5NO3

Molecular Weight

187.15 g/mol

IUPAC Name

4,13-dioxa-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10-pentaen-12-one

InChI

InChI=1S/C10H5NO3/c12-8-2-1-6-5-7-3-4-13-9(7)11-10(6)14-8/h1-5H

InChI Key

GYEDUQJCKFXZAI-UHFFFAOYSA-N

SMILES

C1=CC(=O)OC2=NC3=C(C=CO3)C=C21

Canonical SMILES

C1=CC(=O)OC2=NC3=C(C=CO3)C=C21

Other CAS RN

140366-15-0

synonyms

8-azapsoralen

Origin of Product

United States

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